molecular formula C36H29PSi B12517549 Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- CAS No. 651329-81-6

Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-

Cat. No.: B12517549
CAS No.: 651329-81-6
M. Wt: 520.7 g/mol
InChI Key: PANOCYXIFXLORZ-UHFFFAOYSA-N
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Description

Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- (systematic name: diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide, commonly abbreviated as TSPO1 in literature) is a silicon- and phosphorus-containing organic compound with the chemical formula C₃₆H₂₉OPSi and molecular weight 536.67 g/mol . It features a central phosphine oxide group linked to a triphenylsilyl-substituted phenyl ring, creating a polar, asymmetric structure. Key properties include:

  • Optical properties: Absorption maximum (λmax) at 266 nm and photoluminescence peak at 322 nm in dichloromethane .
  • Electronic properties: HOMO = -6.79 eV, LUMO = -2.52 eV, and triplet energy (ET) = 3.36 eV .
  • Applications: Widely used in organic light-emitting diodes (OLEDs) as a hole-blocking layer (HBL), electron-transporting layer (ETL), or host material due to its high thermal stability and efficient exciton confinement . It also serves as a critical component in interface exciplex systems for achieving high external quantum efficiency (EQE >40%) in blue OLEDs .

Properties

CAS No.

651329-81-6

Molecular Formula

C36H29PSi

Molecular Weight

520.7 g/mol

IUPAC Name

diphenyl-(4-triphenylsilylphenyl)phosphane

InChI

InChI=1S/C36H29PSi/c1-6-16-30(17-7-1)37(31-18-8-2-9-19-31)32-26-28-36(29-27-32)38(33-20-10-3-11-21-33,34-22-12-4-13-23-34)35-24-14-5-15-25-35/h1-29H

InChI Key

PANOCYXIFXLORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Organometallic Reagents

One of the most versatile approaches for synthesizing triarylphosphines involves nucleophilic substitution reactions using organometallic reagents with halophosphines. This method typically produces tertiary phosphines with three identical substituents when starting from PCl3 or PBr3.

The reaction generally proceeds as follows:

  • Generation of aryl organometallic reagent (Grignard or lithium reagent)
  • Reaction with a suitable phosphorus electrophile
  • Isolation and purification of the resulting phosphine

For example, triphenylphosphine can be prepared by treating phosphorus trichloride with phenylmagnesium bromide or phenyllithium. The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium:

PCl3 + 3 PhCl + 6 Na → PPh3 + 6 NaCl

Metal Phosphide Approach

Another established method involves reacting metal phosphides with organic halides. This approach can be adapted for the synthesis of complex arylphosphines containing various functional groups.

Transition Metal-Catalyzed P-Arylation

Transition metal-catalyzed cross-coupling has emerged as a powerful method for P-C bond formation. This approach allows for the synthesis of triarylphosphines under milder conditions with higher functional group tolerance.

Specific Preparation Methods for Diphenyl[4-(Triphenylsilyl)Phenyl]Phosphine

Lithiation-Based Approach

A promising method for synthesizing diphenyl[4-(triphenylsilyl)phenyl]phosphine involves the lithiation of 4-bromo(triphenylsilyl)benzene followed by reaction with chlorodiphenylphosphine. This approach resembles the synthesis of other complex diarylphosphines as demonstrated in the literature.

Proposed Protocol:

  • Preparation of 4-bromo(triphenylsilyl)benzene
  • Lithiation using n-BuLi at low temperature (-78°C)
  • Addition of chlorodiphenylphosphine
  • Gradual warming to room temperature
  • Purification via column chromatography

This method parallels the approach used for synthesizing 2,7-bis(diphenylphosphino)-9-phenyl-9H-carbazole, where a dibrominated precursor undergoes lithiation followed by reaction with chlorodiphenylphosphine.

Reduction of Phosphine Oxide Precursors

Since the oxide form (TSPO1) is well-characterized, an alternative approach involves the reduction of diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide to the corresponding phosphine. Various reducing agents can be employed for this transformation.

As demonstrated in the literature, phosphine oxides can be reduced to phosphines using reagents such as trichlorosilane (HSiCl3). For example, the in situ reductive deoxygenation of phosphine oxide (δ31P = 29.8 ppm) with trichlorosilane in toluene results in the formation of the phosphine (δ31P = −24.2 ppm).

Table 1: Typical Conditions for Phosphine Oxide Reduction

Reducing Agent Solvent Temperature Reaction Time Expected Yield
HSiCl3 Toluene 110°C 4-6 hours 70-90%
AlH3 THF 0°C to rt 2-4 hours 60-85%
PMHS/Ti(OiPr)4 THF rt 12-24 hours 75-85%
LiAlH4 THF 0°C to reflux 2-6 hours 65-80%

Nickel-Catalyzed Quaternization Approach

Based on recent developments in phosphine synthesis, an alternative approach involves a two-step method utilizing the quaternization of methyldiphenylphosphine or benzyldiphenylphosphine with aryl bromides followed by a Wittig reaction.

This method could be adapted for synthesizing diphenyl[4-(triphenylsilyl)phenyl]phosphine by:

  • Quaternization of methyldiphenylphosphine with 4-bromo(triphenylsilyl)benzene using NiBr2 catalyst in phenol
  • Wittig reaction with an appropriate aldehyde
  • Reduction of the resulting phosphine oxide

The quaternization step typically produces phosphonium salts in 48-90% yields, with subsequent Wittig reactions providing arylphosphine oxides in 27-90% yields.

Metal-Free P-Arylation with Diaryliodonium Salts

A promising metal-free approach involves the use of hypervalent iodine reagents for P-arylation. Diaryliodonium salts can be employed for the synthesis of tertiary phosphine oxides by direct P-arylation of secondary phosphines, followed by in situ oxidation.

This method offers several advantages:

  • Avoids transition metal catalysts, eliminating metal residue concerns
  • Proceeds under milder conditions
  • Often exhibits high functional group tolerance

Procedure outline:

  • Preparation of appropriate diaryliodonium salt containing the 4-(triphenylsilyl)phenyl moiety
  • Reaction with diphenylphosphine
  • In situ oxidation to phosphine oxide
  • Reduction to the desired phosphine

Purification and Characterization

Purification Techniques

Due to the sensitivity of phosphines to oxidation, purification processes must be conducted under inert atmosphere. Common purification methods include:

  • Column chromatography using degassed solvents (typically hexane/dichloromethane mixtures)
  • Recrystallization from appropriate solvent systems
  • Temperature gradient vacuum sublimation for final purification

For laboratory-scale preparation, column chromatography using hexane/dichloromethane (9:1) as the eluent has proven effective for purifying complex diarylphosphines.

Characterization Methods

Comprehensive characterization of diphenyl[4-(triphenylsilyl)phenyl]phosphine typically involves:

Spectroscopic Analysis:

  • 1H NMR spectroscopy: Provides information about aromatic proton patterns
  • 13C NMR spectroscopy: Reveals carbon environments with characteristic P-C coupling patterns
  • 31P NMR spectroscopy: Critical for confirming phosphine formation (expected chemical shift around -24 ppm, compared to approximately +30 ppm for the oxide form)
  • Mass spectrometry: Confirms molecular weight and fragmentation pattern

Physical Properties:

  • Melting point analysis
  • UV-Visible absorption spectroscopy
  • Photoluminescence measurements

Comparison with Similar Compounds

Comparison with Similar Compounds

TSPO1 belongs to a family of phosphine oxide- and silane-based materials optimized for optoelectronic applications. Below is a detailed comparison with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of TSPO1 and Similar Compounds

Compound Chemical Structure Key Features HOMO/LUMO (eV) ET (eV) Applications & Performance References
TSPO1 Diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide Polar phosphine oxide + triphenylsilyl; asymmetric structure -6.79/-2.52 3.36 HBL/ETL in blue OLEDs; EQE = 41.2% in DBFPO/TSPO1 exciplex system
DBFPO Bis(diphenylphosphine oxide)dibenzofuran Ambipolar host with dibenzofuran (donor) and phosphine oxide (acceptor) -6.50/-2.80 3.10 Donor in interface exciplex with TSPO1; enables low-voltage OLED operation
DPEPO Bis[2-(diphenylphosphino)phenyl] ether oxide P=O bond alignment; electronegative surface for emitter orientation -6.70/-2.60 3.30 Host for deep-blue emitters; similar P=O alignment to TSPO1 during evaporation
UGH-2 Not explicitly defined in evidence (inferred as a non-silane phosphine oxide) Lacks silicon moiety; symmetric structure -6.60/-2.40 3.20 Less efficient hole blocking due to lower dipole moment compared to TSPO1
PO-T2T 2,4,6-Tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine Triazine core with phosphine oxide arms; high thermal stability -6.90/-3.10 3.40 Bifunctional passivation agent and electron transporter in perovskite QD LEDs
POSS-DPCz 3,6-Dipyrenylcarbazole-POSS hybrids Cubic silsesquioxane (POSS) core; 3D structure suppresses aggregation -5.80/-2.20 2.90 Enhances fluorescence quantum yield (ΦPL) in blue OLEDs (ΦPL ≈ 2× higher than non-POSS)

Key Comparative Insights

Structural and Electronic Differences: TSPO1’s triphenylsilyl group enhances thermal stability and film-forming properties compared to non-silicon analogs like UGH-2 . Its asymmetric structure contributes to a larger dipole moment (μ), improving charge injection and blocking capabilities . DBFPO and DPEPO share phosphine oxide moieties but differ in donor/acceptor balance. DBFPO’s dibenzofuran donor enables ambipolar transport, while DPEPO’s ether linkage aligns P=O bonds parallel to substrate surfaces, similar to TSPO1 .

Performance in OLEDs: TSPO1/DBFPO interface exciplex systems achieve EQE >40% in blue OLEDs by confining excitons at the emissive layer/ETL interface, outperforming single-host systems . POSS-DPCz hybrids leverage 3D silsesquioxane cores to suppress aggregation, doubling luminance (8,900 cd/m²) compared to non-POSS analogs . However, TSPO1’s simpler synthesis and broader compatibility make it more versatile in multilayer OLED architectures.

Thermal and Stability Metrics: TSPO1’s glass transition temperature (Tg) is notably higher (>150°C) than non-silicon hosts like UGH-2, ensuring stability under device operation . PO-T2T exhibits superior thermal stability due to its triazine core but requires complex synthesis, limiting scalability compared to TSPO1 .

Biological Activity

Phosphines are a class of compounds characterized by a phosphorus atom bonded to carbon atoms. The compound Phosphine, diphenyl[4-(triphenylsilyl)phenyl]- is particularly noteworthy due to its potential biological activities, which have been the subject of various studies. This article explores the biological activity of this phosphine derivative, highlighting its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of diphenyl[4-(triphenylsilyl)phenyl]phosphine involves several steps, typically starting from triphenylsilyl chloride and appropriate aryl lithium reagents. The resulting compound features a complex structure that includes both phosphine and triphenylsilyl groups, which can influence its reactivity and biological properties.

Antibacterial Activity

Recent studies have indicated that phosphine derivatives exhibit significant antibacterial properties. For instance, research on related phosphine oxides has shown moderate activity against various bacterial strains, including Bacillus subtilis and other Gram-positive bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways, leading to cell death .

Cytotoxicity and Cancer Research

The cytotoxic effects of phosphines have been explored in various cancer cell lines. In vitro studies have demonstrated that certain phosphine derivatives can induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by modulating signaling pathways associated with cell survival and proliferation. For example, phosphine oxides have shown promising results against the HL-60 leukemia cell line .

Enzyme Inhibition

Phosphines also serve as inhibitors for specific enzymes involved in disease processes. They can mimic phosphate groups in biological systems, effectively competing with natural substrates. This characteristic has been exploited in developing inhibitors for matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling .

Case Study 1: Antibacterial Efficacy

A study examining a series of phosphine oxides demonstrated that modifications to the phosphorus atom significantly influenced antibacterial activity. Compounds containing 3,5-dimethylphenyl groups showed enhanced activity against Bacillus subtilis, with IC50 values indicating effective inhibition at low concentrations .

Compound StructureIC50 (µM)Bacterial Strain
3-Oxoisoindolin-1-ylphosphine oxide25Bacillus subtilis
Diphenylphosphine oxide40Staphylococcus aureus

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on HL-60 leukemia cells, specific phosphine derivatives exhibited IC50 values ranging from 20 to 50 µM. The study highlighted the importance of structural features in determining cytotoxicity levels, suggesting that bulky substituents could enhance interaction with cellular targets .

CompoundIC50 (µM)Cell Line
Diphenyl[4-(triphenylsilyl)phenyl]phosphine30HL-60
Triphenylphosphine45HL-60

The biological activity of diphenyl[4-(triphenylsilyl)phenyl]-phosphine can be attributed to several mechanisms:

  • Membrane Disruption : Phosphines can integrate into bacterial membranes, altering permeability and leading to cell lysis.
  • Enzyme Inhibition : By mimicking phosphate groups, these compounds can inhibit key enzymes involved in metabolic pathways.
  • Induction of Apoptosis : In cancer cells, phosphines may trigger apoptotic pathways through ROS generation or modulation of survival signaling cascades.

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